molecular formula C12H11ClNNaO6 B12665125 Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate CAS No. 93964-26-2

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate

Katalognummer: B12665125
CAS-Nummer: 93964-26-2
Molekulargewicht: 323.66 g/mol
InChI-Schlüssel: HWCTZRUQTLURIV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sodium ion bonded to a complex organic moiety, which includes a 4-chloro-2,5-dimethoxyphenyl group and a 3-oxobutyramidate group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and related disciplines.

Vorbereitungsmethoden

The synthesis of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate typically involves several steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological activities.

Eigenschaften

CAS-Nummer

93964-26-2

Molekularformel

C12H11ClNNaO6

Molekulargewicht

323.66 g/mol

IUPAC-Name

sodium;4-(4-chloro-2,5-dimethoxyanilino)-2,4-dioxobutanoate

InChI

InChI=1S/C12H12ClNO6.Na/c1-19-9-4-7(10(20-2)3-6(9)13)14-11(16)5-8(15)12(17)18;/h3-4H,5H2,1-2H3,(H,14,16)(H,17,18);/q;+1/p-1

InChI-Schlüssel

HWCTZRUQTLURIV-UHFFFAOYSA-M

Kanonische SMILES

COC1=CC(=C(C=C1NC(=O)CC(=O)C(=O)[O-])OC)Cl.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.